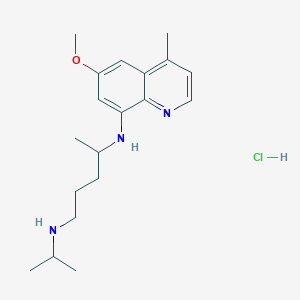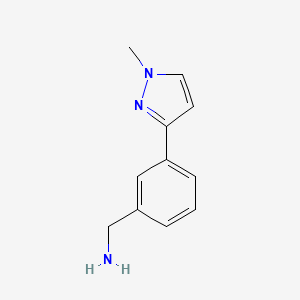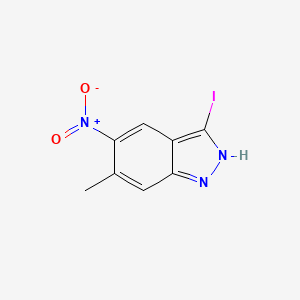![molecular formula C22H28O6P2 B1604459 Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate CAS No. 1017789-46-6](/img/structure/B1604459.png)
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate
Vue d'ensemble
Description
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, commonly referred to as DEAP, is a phosphonate derivative of anthracene. DEAP has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
DEAP has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, DEAP has been used as a building block for the synthesis of organic semiconductors, which have shown promising performance in devices such as solar cells and field-effect transistors. In optoelectronics, DEAP has been utilized as a fluorescent probe for the detection of metal ions and as a photosensitizer for the generation of singlet oxygen. In bioimaging, DEAP has been employed as a fluorescent dye for the visualization of cells and tissues.
Mécanisme D'action
The mechanism of action of DEAP is based on its ability to interact with various molecules, such as metal ions and biological macromolecules. DEAP can form complexes with metal ions, which can alter its electronic properties and fluorescence emission. In addition, DEAP can bind to biological macromolecules, such as DNA and proteins, which can affect their structure and function.
Biochemical and Physiological Effects:
DEAP has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biological applications. In vitro studies have demonstrated that DEAP can enter cells and localize in the cytoplasm and nucleus. DEAP has also been shown to interact with DNA, leading to changes in its conformation and stability. Moreover, DEAP has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
DEAP has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. DEAP can also be easily synthesized in large quantities, making it readily available for research purposes. However, DEAP has some limitations, including its limited water solubility and potential interference with biological assays due to its fluorescence properties.
Orientations Futures
DEAP has shown great potential for various applications, and future research should focus on exploring its properties and applications further. One possible direction is the development of DEAP-based materials for organic electronics and optoelectronics. Another direction is the investigation of DEAP's interactions with biological macromolecules and its potential as a therapeutic agent. Moreover, the development of new synthesis methods for DEAP and its derivatives could lead to the discovery of novel materials with unique properties.
Propriétés
IUPAC Name |
9,10-bis(diethoxyphosphoryl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6P2/c1-5-25-29(23,26-6-2)21-17-13-9-11-15-19(17)22(20-16-12-10-14-18(20)21)30(24,27-7-3)28-8-4/h9-16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEHGIBGTGZRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650699 | |
| Record name | Tetraethyl anthracene-9,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate | |
CAS RN |
1017789-46-6 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-9,10-anthracenediylbis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl anthracene-9,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol](/img/structure/B1604383.png)








![7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1604396.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)